5-Methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N It is a derivative of tetrahydroquinoline, featuring a methyl group at the 5-position
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, a family to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities .
Result of Action
Tetrahydroquinoline derivatives are known for their abundance in natural products and notable biological activity .
Action Environment
It’s worth noting that the synthesis of tetrahydroquinolines is often carried out under mild conditions .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,2,3,4-tetrahydroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in catecholamine metabolism, such as tyrosine hydroxylase and monoamine oxidase . These interactions are essential as they influence the metabolic pathways and the overall biochemical environment within the cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitochondrial electron-transport chain, leading to changes in ATP production and reactive oxygen species formation . These changes can alter cellular metabolism and gene expression, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause cellular stress and alter metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes like monoamine oxidase, which converts it into various metabolites . These metabolic pathways are essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core, followed by methylation at the 5-position .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Comparison with Similar Compounds
5-Methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the 6-position, which can alter its pharmacological properties and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Features a methyl group at the nitrogen atom, affecting its interaction with molecular targets and its overall biological activity.
The presence of the methyl group at the 5-position in this compound makes it unique, as it can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and selectivity .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2,4,6,11H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLVNSNKMHJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289132 | |
Record name | 1,2,3,4-Tetrahydro-5-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-02-4 | |
Record name | 1,2,3,4-Tetrahydro-5-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58960-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-5-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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